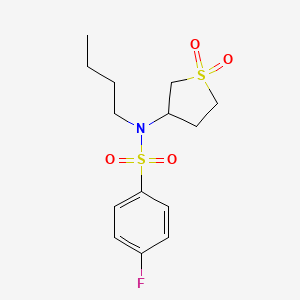

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-butyl-N-(1,1-dioxothiolan-3-yl)acetamide” is a compound that contains a total of 34 atoms. There are 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .

Molecular Structure Analysis

The molecular structure of “N-butyl-N-(1,1-dioxothiolan-3-yl)acetamide” consists of 34 atoms, including 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .Physical And Chemical Properties Analysis

The compound “methyl N-butyl-N-(1,1-dioxothiolan-3-yl)carbamodithioate” has a predicted boiling point of 446.6±55.0 °C and a predicted density of 1.27±0.1 g/cm3 .科学的研究の応用

Electrophilic Fluorinating Agent

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide and related compounds have been used as electrophilic fluorinating agents in chemical synthesis. For example, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of popular fluorinating reagent, improves the enantioselectivity of products in certain reactions, such as the cinchona alkaloid-catalyzed enantioselective fluorination of silylenol ether (Yasui et al., 2011).

Discrimination of Thiophenols

In the field of analytical chemistry, these compounds have been used in designing probes for the selective discrimination of thiophenols over aliphatic thiols. This application is significant in chemical, biological, and environmental sciences. A notable example is the use of N-butyl-4-amino-1,8-naphthalimide as a fluorophore for this purpose, demonstrating the versatility of these compounds in sensitive and selective detection techniques (Wang et al., 2012).

Synthesis of COX-2 Inhibitors

These sulfonamide compounds have also been utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives significantly increases the COX1/COX-2 selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors (Hashimoto et al., 2002).

Enantioselective Fluorination

In organic chemistry, the enantioselective fluorination of various compounds using N-fluorobenzenesulfonamide derivatives has been studied. This includes the synthesis of 3-fluoro-2-oxindoles, demonstrating the role of these compounds in fine-tuning the reactivity and selectivity of fluorination reactions (Wang et al., 2014).

Sulfoxidation of Alkenes and Alkynes

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide-related compounds like NFSI have been used as radical initiators and selective oxidants in the sulfoxidation of alkenes and alkynes. This method represents a short-route synthesis of sulfoxides, a class of important functional molecules, under mild and metal-free conditions (Zhang et al., 2016).

特性

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO4S2/c1-2-3-9-16(13-8-10-21(17,18)11-13)22(19,20)14-6-4-12(15)5-7-14/h4-7,13H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGYQOREQDJCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(4-fluorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2954965.png)

![1-[4-(Methylthio)phenyl]ethanamine](/img/structure/B2954969.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2954970.png)

![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

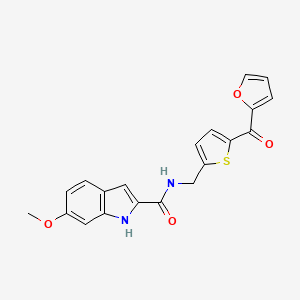

![N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2954978.png)

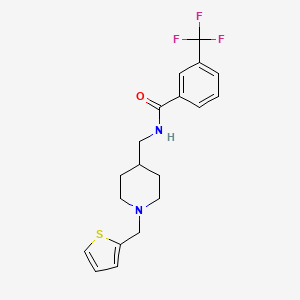

![N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2954982.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2954984.png)

![(2E)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide](/img/structure/B2954986.png)